3-amino-7,7-dimethyl-5-oxo-4-phenyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide
Description
The compound 3-amino-7,7-dimethyl-5-oxo-4-phenyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is a thienoquinoline derivative characterized by a fused thiophene-quinoline core. Key structural features include:
- 4-phenyl substituent, which may influence π-π stacking interactions with biological targets.
- N-(5-phenyl-1,2,4-thiadiazol-3-yl)carboxamide moiety, contributing to hydrogen-bonding and hydrophobic interactions.
Properties
IUPAC Name |
3-amino-7,7-dimethyl-5-oxo-4-phenyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N5O2S2/c1-28(2)13-17-20(18(34)14-28)19(15-9-5-3-6-10-15)21-22(29)23(36-26(21)30-17)24(35)31-27-32-25(37-33-27)16-11-7-4-8-12-16/h3-12H,13-14,29H2,1-2H3,(H,31,33,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHHFMLQNPYJEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)NC4=NSC(=N4)C5=CC=CC=C5)N)C6=CC=CC=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-7,7-dimethyl-5-oxo-4-phenyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Thieno Ring Formation: The thieno ring can be introduced via a cyclization reaction involving a suitable diene and sulfur source.
Functional Group Introduction: The amino, phenyl, and thiadiazole groups are introduced through nucleophilic substitution and coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalyst Selection: Using efficient catalysts to speed up the reactions.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-amino-7,7-dimethyl-5-oxo-4-phenyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce alcohol or amine derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Methods may include condensation reactions involving thiadiazole derivatives and thienoquinoline frameworks. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds related to thienoquinoline derivatives. For instance, derivatives containing the thieno[2,3-b]quinoline structure have shown promising results against various cancer cell lines. In vitro studies indicate that these compounds can inhibit cell proliferation in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with IC50 values ranging from 1.9 to 7.52 μg/mL . The mechanism of action is often linked to their ability to interfere with cellular signaling pathways involved in tumor growth.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar thienoquinoline derivatives have been reported to exhibit broad-spectrum antibacterial properties against Gram-positive and Gram-negative bacteria. For example, related compounds have demonstrated significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli, making them candidates for further development as antimicrobial agents .
Antitubercular Activity
Research has also indicated that certain derivatives possess antitubercular activity. For instance, compounds with similar structural motifs have shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported as low as 50 μg/mL . This highlights the potential application of the compound in treating tuberculosis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the quinoline or thiadiazole rings can significantly affect potency and selectivity against specific biological targets. Studies employing molecular docking have provided insights into how modifications can enhance binding affinity to target proteins involved in cancer progression and bacterial resistance mechanisms .
Case Studies
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites.
Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist.
Pathway Interference: The compound might interfere with cellular pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Tetrahydroquinoline vs. Thienoquinoline Cores
- Tetrahydroquinoline Derivatives (e.g., Compounds B3, B8, A7): Feature a partially saturated quinoline ring, enhancing conformational flexibility. For example: B3: 4-(3-chlorophenyl)-2-methyl-N-(2-methylthiazol-4-yl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxamide . B8: 4-(3,4-dimethoxyphenyl)-2-methyl-N-(5-methylthiazol-2-yl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxamide .
- Thienoquinoline Core (Target Compound): Incorporates a fused thiophene ring, increasing aromaticity and rigidity, which may enhance binding affinity to targets like P-glycoprotein (P-gp) .
Substituent Effects
Cytotoxicity and MDR Reversal Potential
- B3 and B8 : Demonstrated moderate cytotoxicity (IC50: 10–50 µM) against MCF-7, A549, and K562 cell lines. B8 showed superior Rh123 retention (25 µM: ~80% retention), indicating strong P-gp inhibition .
- Target Compound: While direct cytotoxicity data are unavailable, its thiadiazole group—a known pharmacophore in P-gp inhibitors—suggests enhanced MDR reversal activity compared to thiazole-containing analogs .
Pharmacokinetic Properties
- LogP Trends: B3 (LogP ~3.5): Higher lipophilicity due to chloro substituent. B8 (LogP ~2.8): Reduced lipophilicity from methoxy groups.
Key Research Findings
Thiadiazole vs. Thiazole Moieties : The 1,2,4-thiadiazole group in the target compound offers superior hydrogen-bonding capacity compared to thiazole (B3, B8), likely enhancing target engagement .
Steric Effects : 7,7-dimethyl groups in the target compound may reduce metabolic degradation, improving half-life .
SAR Insights :
- Electron-withdrawing substituents (e.g., chloro) improve cytotoxicity but may compromise solubility.
- Bulky aromatic groups (e.g., phenyl in the target compound) enhance P-gp inhibition .
Biological Activity
The compound 3-amino-7,7-dimethyl-5-oxo-4-phenyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties as well as its mechanism of action.
Chemical Structure
The compound features a thienoquinoline backbone fused with a thiadiazole moiety. Its structure can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiadiazole exhibit significant antimicrobial properties. The incorporation of the thiadiazole ring in the compound enhances its activity against various bacterial strains. For instance:
- Gram-positive bacteria : The compound shows efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.
- Gram-negative bacteria : It exhibits activity against Escherichia coli and Pseudomonas aeruginosa.
The minimum inhibitory concentration (MIC) values for these activities are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Methicillin-resistant S. aureus | 8 |
| Vancomycin-resistant E. faecium | 16 |
| E. coli | 32 |
| P. aeruginosa | 64 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it exhibits cytotoxic effects against several cancer cell lines:
- Caco-2 Cells : The compound reduced cell viability to 39.8% compared to untreated controls (p < 0.001).
- A549 Cells : It showed a moderate reduction in viability to approximately 56%.
The structure–activity relationship (SAR) analysis suggests that modifications in the thiadiazole and quinoline moieties significantly influence the anticancer activity.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Protein Synthesis : The compound may interfere with bacterial ribosome function.
- Induction of Apoptosis : In cancer cells, it appears to activate apoptotic pathways leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, which may contribute to cytotoxicity.
Study on Antimicrobial Efficacy
In a recent study published in MDPI, researchers synthesized various thiadiazole derivatives and tested their antimicrobial activity against resistant strains of bacteria. The compound demonstrated superior efficacy compared to conventional antibiotics, indicating its potential as a novel antimicrobial agent .
Study on Anticancer Properties
Another study focused on the anticancer effects of thienoquinoline derivatives revealed that the lead compound significantly inhibited tumor growth in xenograft models of lung cancer . The study highlighted its potential for further development as an anticancer therapeutic.
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing this thienoquinoline-thiadiazole hybrid compound?
Methodological Answer:
The compound is typically synthesized via multi-step condensation reactions. A common approach involves:
- Step 1: Reacting a thiazole or thiadiazole precursor (e.g., 5-phenyl-1,2,4-thiadiazol-3-amine) with a functionalized quinoline intermediate under reflux conditions in acetic acid. For example, describes analogous syntheses using chloroacetic acid, sodium acetate, and acetic anhydride as catalysts under reflux (3–10 hours) .
- Step 2: Cyclization of intermediates via nucleophilic substitution or Schiff base formation. highlights the use of X-ray crystallography to confirm structural fidelity during cyclization steps .
- Key Conditions: Temperature (80–120°C), solvent (acetic acid or ethanol/water mixtures), and catalysts (sodium acetate) are critical for optimizing yields (typically 70–85%) .
Basic: Which spectroscopic techniques are essential for characterizing this compound’s structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Infrared (IR) Spectroscopy:
- Mass Spectrometry (MS):
- X-ray Diffraction (XRD):
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions in pharmacological studies (e.g., antimicrobial vs. anticancer activity) require:
- Standardized Assays: Reproduce results using validated protocols (e.g., MIC for antimicrobial activity, MTT assays for cytotoxicity) under controlled conditions (pH, temperature, cell lines) .
- Structure-Activity Relationship (SAR) Analysis: Systematically modify substituents (e.g., phenyl vs. trifluoromethyl groups) and compare activity trends. demonstrates how substituent variation in thieno[2,3-d]pyrimidines alters antimicrobial potency .
- Molecular Docking: Use computational tools (e.g., AutoDock) to predict binding affinities with target proteins (e.g., DNA gyrase for antimicrobial activity) and validate via mutagenesis studies .
Advanced: What strategies optimize reaction yields during the synthesis of this complex heterocycle?
Methodological Answer:
- Design of Experiments (DoE): Apply factorial designs to test variables:
- In Situ Monitoring: Use TLC or HPLC to track reaction progress and isolate intermediates before side reactions occur .
Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: Tools like SwissADME or pkCSM estimate:
- Quantum Mechanical (QM) Calculations: Gaussian software models electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox activity or photostability .
Basic: What purification techniques are effective for isolating this compound?
Methodological Answer:
- Recrystallization: Use solvent pairs (e.g., ethyl acetate/ethanol) to remove unreacted starting materials. achieved high-purity crystals via slow evaporation .
- Column Chromatography: Silica gel (60–120 mesh) with gradients of ethyl acetate/hexane separates regioisomers .
- HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve closely related impurities .
Advanced: How to design a stability study for this compound under varying storage conditions?
Methodological Answer:
- Forced Degradation: Expose the compound to:
- Thermal Stress: 40–60°C for 1–4 weeks.
- Hydrolytic Conditions: pH 1–9 buffers at 37°C .
- Analytical Monitoring:
- Kinetic Modeling: Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .
Advanced: What mechanistic insights explain the compound’s activity against drug-resistant pathogens?
Methodological Answer:
- Resistance Profiling: Compare activity against wild-type vs. efflux pump-overexpressing strains (e.g., S. aureus NorA mutants) .
- Biofilm Inhibition Assays: Use crystal violet staining to quantify biofilm disruption, as thiazole derivatives often target quorum sensing .
- Proteomic Analysis: LC-MS/MS identifies differentially expressed proteins in treated vs. untreated pathogens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
